

The Synthesis of Molnupiravir (EIDD-2801) from Cytidine: A Technical Guide

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Compound of Interest

Compound Name: Molnupiravir

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Molnupiravir (EIDD-2801), an orally bioavailable antiviral drug, has garnered significant attention for its potential in treating COVID-19.^{[1][2]} Its synthesis, starting from the readily available and inexpensive nucleoside cytidine, has been a key focus for scalable and cost-effective manufacturing.^{[3][4]} This technical guide provides an in-depth overview of the primary synthetic pathways of **Molnupiravir** from cytidine, complete with experimental details and quantitative data.

Introduction to Synthetic Strategies

The synthesis of **Molnupiravir** from cytidine primarily revolves around two key transformations: the acylation of the 5'-hydroxyl group of the ribose sugar and the hydroxyamination of the C4 position of the cytidine base.^[5] Researchers have explored different sequences and methodologies for these steps, leading to various synthetic routes with distinct advantages in terms of yield, purity, and scalability.^{[3][4]} Two prominent approaches are the two-step enzymatic route and a four-step chemical synthesis.

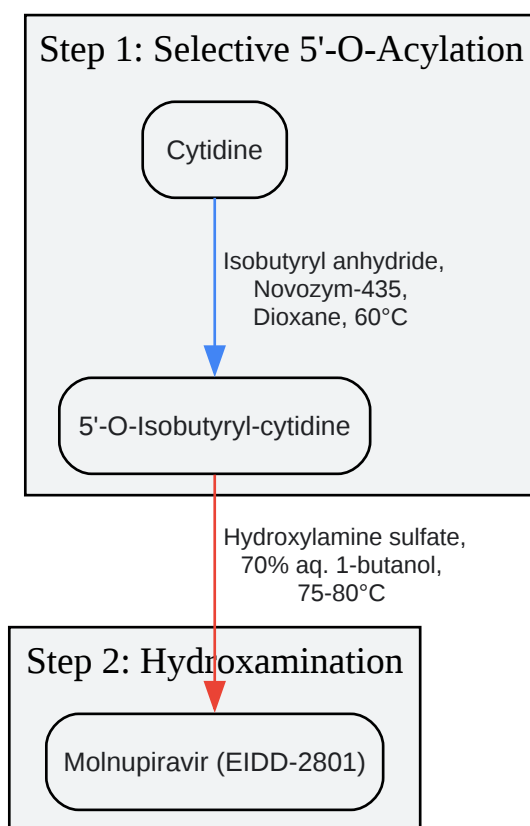
Two-Step Synthesis Pathway from Cytidine

A highly efficient and chromatography-free two-step synthesis of **Molnupiravir** from cytidine has been developed, demonstrating high overall yields.^{[1][2]} This pathway can proceed in two different sequences:

- Route A: Selective enzymatic acylation followed by transamination.[1][5]
- Route B: Hydroxyamination of cytidine followed by selective enzymatic acylation.[3]

Route A: Acylation Followed by Hydroxyamination

This approach first involves the selective acylation of the 5'-hydroxyl group of cytidine, followed by a hydroxyamination step to yield **Molnupiravir**.



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Caption: Two-step synthesis of **Molnupiravir** from Cytidine (Route A).

Quantitative Data for the Two-Step Synthesis (Route A)

Step	Reactants	Reagents & Conditions	Product	Yield (%)	Purity (%)	Reference
1	Cytidine	Isobutyryl anhydride, Novozym-435, Dioxane, 60°C	5'-O-Isobutyryl-cytidine	~75	>95	[6]
2	5'-O-Isobutyryl-cytidine	Hydroxylamine sulfate, 70% aq. 1-butanol, 75-80°C	Molnupiravir	41 (overall)	>99	[1][2]

Experimental Protocol: Two-Step Synthesis (Route A)

Step 1: Enzymatic Acylation of Cytidine[6]

- To an oven-dried reaction vessel, add cytidine (1 equivalent).
- Add Novozym-435 (200 wt. %).
- Add 1,4-dioxane as the solvent.
- Add crude acetone oxime O-isobutyryl ester (5 equivalents).
- Heat the reaction mixture to 60°C and stir mechanically.
- Monitor the reaction progress by a suitable analytical method (e.g., HPLC, TLC).
- Upon completion, filter the mixture to remove the enzyme.
- Remove the solvent under reduced pressure to yield the crude product.

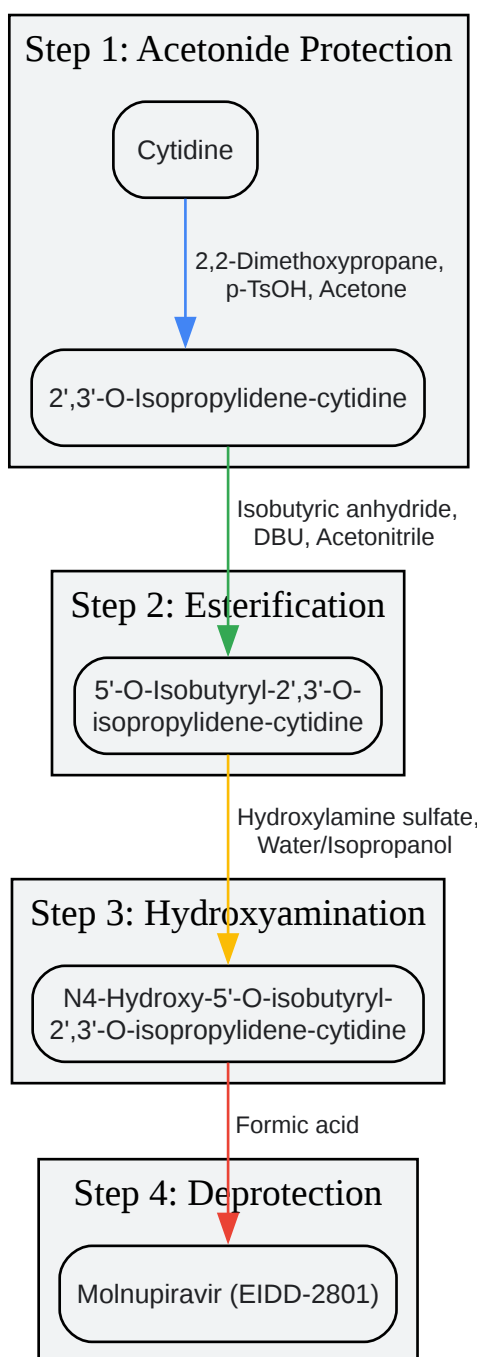
- Purify the crude product by column chromatography (e.g., 2-20% gradient of MeOH in dichloromethane) to obtain 5'-O-Isobutyryl-cytidine.

Step 2: Hydroxyamination^[1]^[2]

- Dissolve 5'-O-Isobutyryl cytidine (1 equivalent) in 70% aqueous 1-butanol.
- Add hydroxylamine sulfate (3.0-3.2 equivalents).
- Heat the vigorously stirred mixture to 75–80 °C for 24-40 hours.
- After cooling to room temperature, separate the layers.
- Distill the 1-butanol from the organic layer to yield a crude solid.
- Dissolve the crude material in water and heat to 60–65 °C for 60 minutes for purification.

Four-Step Non-Enzymatic Synthesis from Cytidine

A scalable, fully chemical synthesis of **Molnupiravir** from cytidine has also been developed, avoiding the use of enzymes.^[7] This four-step process involves protection, esterification, hydroxyamination, and deprotection.



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Caption: Four-step non-enzymatic synthesis of **Molnupiravir** from Cytidine.

Quantitative Data for the Four-Step Synthesis

Step	Reactants	Reagents & Conditions	Product	Yield (%)	Reference
1	Cytidine	2,2-Dimethoxypropane, p-TsOH, Acetone	2',3'-O-Isopropylidene-cytidine	-	[7]
2	2',3'-O-Isopropylidene-cytidine	Isobutyric anhydride, DBU, Acetonitrile	5'-O-Isobutyryl-2',3'-O-isopropylidene-cytidine	78	[7]
3	5'-O-Isobutyryl-2',3'-O-isopropylidene-cytidine	N4-Hydroxylamine sulfate, Water/Isopropanol	N4-Hydroxy-5'-O-isobutyryl-2',3'-O-isopropylidene-cytidine	96	[7]
4	N4-Hydroxy-5'-O-isobutyryl-2',3'-O-isopropylidene-cytidine	Formic acid	Molnupiravir	42 (overall)	[7]

Experimental Protocol: Four-Step Synthesis

Step 1 & 2: Protection and Esterification[7]

- Protect the 2' and 3'-hydroxyl groups of cytidine using 2,2-dimethoxypropane and an acid catalyst like p-toluenesulfonic acid in acetone.
- The esterification of the resulting 2',3'-O-isopropylidene-cytidine is then carried out using isobutyric anhydride and a non-nucleophilic base such as 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) in acetonitrile to yield the protected and esterified intermediate.

Step 3: Hydroxyamination[7]

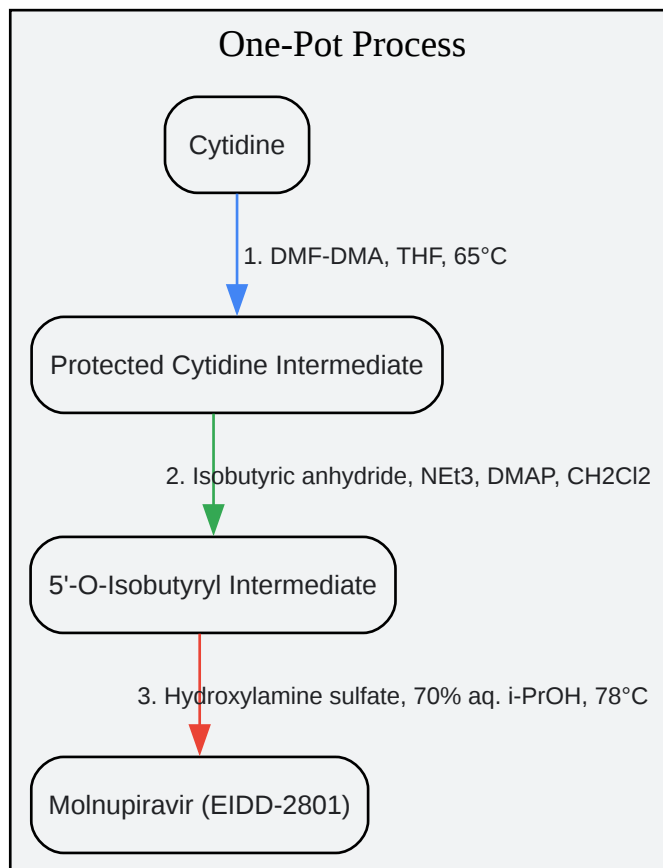
- The hydroxyamination of the esterified intermediate is performed using hydroxylamine sulfate in a solvent mixture such as water and isopropanol.

Step 4: Deprotection[7]

- The final step involves the removal of the acetonide protecting group using an acid, such as formic acid, to yield **Molnupiravir**.

One-Pot Synthesis from Cytidine

A "one-pot" synthesis has also been developed to improve efficiency and reduce waste.[8] This method utilizes N,N-dimethylformamide dimethyl acetal (DMF-DMA) to selectively protect the 2',3'-hydroxyls and the amino group of cytidine, facilitating the subsequent 5'-hydroxyl isobutyrylation.[8] The deprotection and hydroxyamination steps are then carried out in a single pot.



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Caption: One-pot synthesis of **Molnupiravir** from Cytidine.

Quantitative Data for the One-Pot Synthesis

Scale	Overall Yield (%)	Purity (HPLC, %)	Reference
5 g	84	-	[8]
100 g	63	99.7	[8]

Experimental Protocol: One-Pot Synthesis

- Cytidine is first reacted with N,N-dimethylformamide dimethyl acetal (DMF-DMA) in tetrahydrofuran (THF) at 65°C to protect the hydroxyl and amino groups.[8]
- After solvent removal, the intermediate is dissolved in dichloromethane (CH₂Cl₂) and reacted with isobutyric anhydride in the presence of triethylamine (NEt₃) and N,N-dimethylaminopyridine (DMAP).[8]
- The solvent is then switched to 70% aqueous isopropanol, and hydroxylamine sulfate is added. The mixture is heated to 78°C to effect both deprotection and hydroxyamination, yielding **Molnupiravir** after workup and crystallization.[8]

Conclusion

The synthesis of **Molnupiravir** from cytidine has evolved to offer several efficient and scalable routes. The two-step enzymatic process provides a high-yield, chromatography-free option, while the four-step chemical synthesis offers a non-enzymatic alternative.[1][7] The one-pot synthesis further streamlines the process, reducing waste and improving throughput.[8] The choice of a particular synthetic pathway will depend on factors such as scale, cost of reagents, and available equipment. These optimized syntheses are crucial for ensuring a stable and affordable supply of this important antiviral medication.

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